4-Bromo-2-ethoxy-5-fluoroaniline
Overview
Description
4-Bromo-2-ethoxy-5-fluoroaniline is an organic compound with the molecular formula C8H9BrFNO It is a derivative of aniline, featuring bromine, ethoxy, and fluorine substituents on the benzene ring
Mechanism of Action
Target of Action
Aniline derivatives are often used in the synthesis of pharmaceuticals and dyes, suggesting that they may interact with a variety of biological targets .
Mode of Action
It’s known that aniline derivatives can participate in various chemical reactions, such as suzuki–miyaura coupling , which involves the formation of carbon-carbon bonds. This suggests that 4-Bromo-2-ethoxy-5-fluoroaniline could interact with its targets through covalent bonding or other chemical interactions .
Biochemical Pathways
Given its potential use in suzuki–miyaura coupling , it may be involved in the synthesis of complex organic compounds, potentially affecting multiple biochemical pathways.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. As a small organic molecule, it is likely to be absorbed in the gastrointestinal tract if ingested, and it may be distributed throughout the body via the bloodstream. The metabolism and excretion of this compound would depend on its chemical properties and the specific enzymes present in the body .
Result of Action
As an aniline derivative, it may have a wide range of potential effects depending on its specific targets and mode of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-ethoxy-5-fluoroaniline typically involves multi-step organic reactions. One common method starts with the bromination of 2-ethoxy-5-fluoroaniline. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction mixture is stirred at a specific temperature until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. The final product is purified through techniques such as recrystallization or chromatography to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-ethoxy-5-fluoroaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate (K2CO3) in solvents like toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce various substituted anilines .
Scientific Research Applications
4-Bromo-2-ethoxy-5-fluoroaniline is utilized in several scientific research areas:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: The compound finds applications in the production of dyes, agrochemicals, and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-ethoxy-5-fluoroaniline
- 2-Bromo-4-fluoroaniline
- 4-Bromo-2-methoxy-5-fluoroaniline
Uniqueness
4-Bromo-2-ethoxy-5-fluoroaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry .
Properties
IUPAC Name |
4-bromo-2-ethoxy-5-fluoroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFNO/c1-2-12-8-3-5(9)6(10)4-7(8)11/h3-4H,2,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMILLZFCLQWSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1N)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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